3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
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Overview
Description
3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and carbothioamide
Preparation Methods
The synthesis of 3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the nitrophenyl group and the carbothioamide functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbothioamide group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: Shares the nitrophenyl group but lacks the dibenzo[b,e][1,4]diazepine core.
(2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Similar in having a nitrophenyl group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
9,9-dimethyl-6-(3-nitrophenyl)-7-oxo-N-prop-2-enyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-12-26-24(33)28-20-11-6-5-10-18(20)27-19-14-25(2,3)15-21(30)22(19)23(28)16-8-7-9-17(13-16)29(31)32/h4-11,13,23,27H,1,12,14-15H2,2-3H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBOXKUZGSXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NCC=C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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